AZ20

Description

Structure

3D Structure

Properties

IUPAC Name |

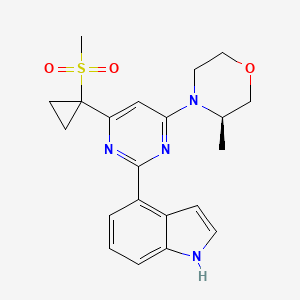

(3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGCBAAYLFTIJU-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025598 | |

| Record name | (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233339-22-4 | |

| Record name | (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20): A Potent and Selective ATR Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in maintaining genomic integrity.[2][3] Its inhibition is a promising therapeutic strategy in oncology, particularly for tumors with specific DNA repair deficiencies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Biological Activity

This compound was identified through the optimization of a high-throughput screening hit.[1] It belongs to a series of sulfonylmorpholinopyrimidines designed to exhibit potent and selective ATR inhibition.[1] The compound demonstrates significant in vitro and in vivo antitumor activity.[1][2][4]

Enzymatic and Cellular Potency

This compound is a highly potent inhibitor of ATR kinase, with an IC50 of 5 nM in a cell-free assay.[1][4][5] It exhibits good selectivity over other related kinases in the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR, and excellent selectivity over ATM and DNA-PK.[2][4] In cellular assays, this compound effectively inhibits the ATR-mediated phosphorylation of its downstream target, Chk1, in HT29 colorectal adenocarcinoma tumor cells with an IC50 of 50 nM.[1][5]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| ATR | 5 | Cell-free kinase assay |

| mTOR | 38 | Cell-free kinase assay |

| DNA-PK | >10,000 | Cell-free kinase assay |

| PI3Kα | 13,000 | Cell-free kinase assay |

| pChk1 (Ser345) | 50 | HT29 Cellular Assay |

Data sourced from Foote et al., J Med Chem. 2013[1] and MedchemExpress product datasheet.[5]

In Vitro and In Vivo Efficacy

This compound potently inhibits the growth of LoVo colorectal adenocarcinoma tumor cells in vitro.[1] Furthermore, at well-tolerated oral doses, it leads to significant tumor growth inhibition in LoVo xenograft models in nude mice.[1][4] Dosing regimens of 25 mg/kg twice daily or 50 mg/kg once daily have shown efficacy.[4] This in vivo activity is associated with a sustained elevation of γH2AX pan-nuclear staining in the tumor tissue, a marker of DNA damage, while showing only a transient increase in mouse bone marrow, suggesting a favorable therapeutic index.[3][4]

Signaling Pathway

ATR is a key sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks. Upon activation, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By inhibiting ATR, this compound prevents the activation of Chk1 and the subsequent downstream signaling, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with a high reliance on the ATR pathway.

Synthesis of this compound

The synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (this compound) involves a multi-step process. The core pyrimidine structure is assembled, followed by the introduction of the indole and morpholine moieties.

Synthetic Workflow

The general synthetic strategy involves the construction of a 2,4,6-trisubstituted pyrimidine scaffold. Key starting materials include a protected indole precursor and a cyclopropyl derivative. The final steps involve coupling of the substituted pyrimidine with (3R)-3-methylmorpholine and subsequent deprotection.

Experimental Protocols

Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (this compound)

The following is a representative synthetic protocol based on the procedures described in the literature.

Step 1: Synthesis of 4-chloro-2-(1H-indol-4-yl)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidine

To a solution of 1H-indole-4-carboxamidine hydrochloride in a suitable solvent such as 2-methoxyethanol is added a base, for example, sodium ethoxide. The mixture is stirred at room temperature before the addition of 2,4-dichloro-6-(1-(methylsulfonyl)cyclopropyl)pyrimidine. The reaction mixture is then heated to reflux for several hours. After cooling, the product is isolated by precipitation or extraction and purified by column chromatography.

Step 2: Synthesis of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (this compound)

A mixture of 4-chloro-2-(1H-indol-4-yl)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidine, (3R)-3-methylmorpholine, and a non-nucleophilic base such as N,N-diisopropylethylamine in a solvent like 2-butanol is heated to reflux for an extended period. The reaction progress is monitored by LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the final product, this compound.

ATR Kinase Inhibition Assay

The potency of this compound against ATR kinase can be determined using a biochemical assay. The following is a general protocol.

-

Reagents and Materials:

-

Recombinant human ATR/ATRIP complex

-

GST-p53 substrate

-

ATP

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

384-well plates

-

Detection reagents (e.g., HTRF-based detection with anti-phospho-p53 and anti-GST antibodies)

-

-

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

-

The ATR/ATRIP enzyme and GST-p53 substrate are mixed in the assay buffer.

-

The compound dilutions are added to the wells of a 384-well plate.

-

The enzyme/substrate mixture is then added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of a solution containing EDTA.

-

Detection reagents are added, and the plate is incubated to allow for antibody binding.

-

The signal (e.g., HTRF ratio) is read on a plate reader.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

-

Cellular Chk1 Phosphorylation Assay

This assay measures the ability of this compound to inhibit ATR-mediated phosphorylation of Chk1 in a cellular context.

-

Reagents and Materials:

-

HT29 cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

DNA damaging agent (e.g., Hydroxyurea or UV radiation)

-

This compound stock solution in DMSO

-

Lysis buffer

-

Antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and appropriate secondary antibodies

-

Western blotting or ELISA reagents

-

-

Procedure:

-

HT29 cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are pre-treated with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

DNA damage is induced by treating the cells with a DNA damaging agent (e.g., 2 mM hydroxyurea for 2-4 hours).

-

Cells are harvested and lysed.

-

Protein concentration in the lysates is determined.

-

The levels of phosphorylated Chk1 and total Chk1 are analyzed by Western blotting or ELISA.

-

The ratio of phospho-Chk1 to total Chk1 is calculated for each treatment condition.

-

IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

Conclusion

(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (this compound) is a potent and selective ATR kinase inhibitor with demonstrated preclinical antitumor activity. Its well-defined mechanism of action, synthetic accessibility, and favorable in vivo properties make it a valuable tool for further investigation into ATR biology and a promising candidate for clinical development in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

AZ20 ATR Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. The DDR is a complex signaling network that maintains genomic integrity by orchestrating cell cycle checkpoints, DNA repair, and apoptosis. In many cancer cells, which often harbor defects in other DDR pathways (e.g., p53 or ATM deficiency), there is a heightened reliance on the ATR pathway for survival, a concept known as synthetic lethality. This dependency makes ATR an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase.[1][2][3] By binding to the ATP-binding site of the ATR enzyme, this compound prevents the phosphorylation of its downstream substrates, most notably Checkpoint Kinase 1 (Chk1).[4] The inhibition of this crucial phosphorylation event disrupts the ATR-mediated signaling cascade that is activated in response to single-stranded DNA (ssDNA) breaks and replication stress.[4]

The primary consequences of ATR inhibition by this compound include:

-

Abrogation of Cell Cycle Checkpoints: Inhibition of the ATR-Chk1 axis prevents the activation of S-phase and G2/M checkpoints, leading to premature entry into mitosis despite the presence of DNA damage.

-

Induction of Replication Stress: Prolonged exposure to this compound leads to an accumulation of DNA damage during replication, a state known as replication stress. This is evidenced by the increased pan-nuclear staining of γH2AX, a marker of DNA double-strand breaks.[1][4]

-

Induction of Apoptosis: In cancer cells with underlying DDR defects, the accumulation of DNA damage and checkpoint failure caused by this compound ultimately triggers programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| ATR IC50 | 5 nM | Cell-free assay with immunoprecipitated ATR from HeLa nuclear extracts. | [2][5] |

| mTOR IC50 | 38 nM | Cell-free assay. | [2] |

| pChk1 (Ser345) IC50 | 50 nM | Inhibition of ATR-mediated Chk1 phosphorylation in HT29 colorectal adenocarcinoma cells. | [5] |

| LoVo GI50 | 0.2 µM | 72-hour growth inhibition of LoVo colorectal adenocarcinoma cells measured by MTS assay. | [1] |

| MDA-MB-468 pAKT (Ser473) IC50 | 2.4 µM | Inhibition of mTOR-mediated AKT phosphorylation in MDA-MB-468 cells. | [1] |

Table 1: In Vitro and Cellular Activity of this compound

Signaling Pathway

The following diagram illustrates the canonical ATR signaling pathway and the point of inhibition by this compound.

Caption: ATR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

ATR Kinase Assay (Immunoprecipitation-based)

This protocol describes a cell-free assay to determine the IC50 of this compound against ATR kinase.

1. Preparation of HeLa Nuclear Extracts:

-

Culture HeLa cells to 80-90% confluency.

-

Harvest cells and isolate nuclei by dounce homogenization in a hypotonic buffer.

-

Extract nuclear proteins using a high-salt buffer and clarify by centrifugation.

2. Immunoprecipitation of ATR:

-

Incubate the HeLa nuclear extract with an anti-ATR antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for a further 2 hours.

-

Wash the beads extensively with lysis buffer and then with kinase buffer.

3. Kinase Reaction:

-

Resuspend the ATR-bound beads in kinase buffer containing a suitable substrate (e.g., a recombinant fragment of Chk1).

-

Add varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP (containing γ-32P-ATP for radiometric detection or unlabeled ATP for detection by phosphorylation-specific antibodies).

-

Incubate at 30°C for 30 minutes.

4. Detection and Analysis:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Detect substrate phosphorylation by autoradiography or Western blotting with a phospho-specific antibody.

-

Quantify the signal and calculate the IC50 value by non-linear regression analysis.

Caption: Workflow for the immunoprecipitation-based ATR kinase assay.

Western Blot for pChk1 (Ser345) Inhibition

This protocol details the procedure to assess the cellular potency of this compound by measuring the inhibition of Chk1 phosphorylation in HT29 cells.

1. Cell Culture and Treatment:

-

Seed HT29 cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with a DNA damaging agent (e.g., camptothecin or hydroxyurea) to induce ATR activity.

-

Add varying concentrations of this compound (or DMSO control) and incubate for the desired time (e.g., 1-2 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

3. Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

4. Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against pChk1 (Ser345) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total Chk1 and a loading control (e.g., β-actin or GAPDH).

Caption: Workflow for Western blot analysis of pChk1 inhibition.

Cell Viability (Growth Inhibition) Assay

This protocol describes the determination of the GI50 of this compound in LoVo cells using an MTS assay.

1. Cell Seeding:

-

Trypsinize and count LoVo cells.

-

Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 1,000-5,000 cells per well).

-

Allow the cells to adhere overnight.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound (and a vehicle control).

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

3. MTS Assay:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of growth inhibition against the log of the this compound concentration and determine the GI50 value using non-linear regression.

Caption: Workflow for the cell viability (growth inhibition) assay.

Conclusion

This compound is a potent and selective ATR inhibitor that effectively targets a key vulnerability in many cancer cells. Its mechanism of action, centered on the disruption of the ATR-Chk1 signaling axis, leads to the abrogation of DNA damage checkpoints, increased replication stress, and ultimately, synthetic lethality in susceptible cancer cell populations. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of DNA damage response and cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical and Biological Properties of (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, a network of signaling pathways that detect and repair DNA damage to maintain genomic stability.[3][4] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to oncogene-induced replication stress and defects in other DNA repair pathways.[3][5] This makes ATR an attractive therapeutic target in oncology. This compound has demonstrated significant antitumor activity in preclinical models, both as a monotherapy and in combination with DNA-damaging agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Properties

This compound is a synthetic, small-molecule inhibitor with the molecular formula C₂₁H₂₄N₄O₃S. It is a crystalline solid at room temperature and is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide.[6]

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine | |

| Synonyms | This compound, AZ-20 | |

| CAS Number | 1233339-22-4 | |

| Molecular Formula | C₂₁H₂₄N₄O₃S | |

| Molecular Weight | 412.51 g/mol | |

| Appearance | Crystalline solid | [6] |

| Melting Point | 188.5 °C | |

| Boiling Point (Predicted) | 634.6 ± 55.0 °C | |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | |

| SMILES | C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 |

Solubility Data

| Solvent | Solubility | Reference |

| DMSO | ≥ 83 mg/mL (≥ 201.2 mM) | [2] |

| Ethanol | ~3-4 mg/mL | [2] |

| Dimethylformamide (DMF) | ~50 mg/mL | [6] |

| Water | Insoluble | [2] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of ATR kinase. ATR is a serine/threonine kinase that plays a central role in the cellular response to DNA damage and replication stress.[3][4] Upon DNA damage, particularly the formation of single-stranded DNA (ssDNA), ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[3][5] This leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[7]

By inhibiting ATR, this compound prevents the phosphorylation of Chk1 and other downstream substrates, thereby abrogating the DNA damage checkpoint.[2] This leads to the accumulation of DNA damage, collapse of replication forks, and ultimately, cell death, particularly in cancer cells with a high degree of replication stress or defects in other DNA repair pathways.[3]

References

- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Scholars@Duke publication: Molecular Pathways: Targeting ATR in Cancer Therapy. [scholars.duke.edu]

- 6. researchgate.net [researchgate.net]

- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

AZ20: A Comprehensive Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of cellular processes that detect, signal, and repair DNA lesions.[2] By targeting ATR, this compound disrupts the cell's ability to respond to DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on the DDR pathway for survival due to their inherent genomic instability. This document provides an in-depth technical overview of this compound, detailing its biological activity, molecular targets, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of ATR kinase. Its primary molecular target is ATR, a serine/threonine-protein kinase that plays a central role in the cellular response to DNA single-strand breaks and replication stress.[2] Inhibition of ATR by this compound prevents the phosphorylation of its downstream substrates, most notably Checkpoint Kinase 1 (Chk1). This disruption of the ATR-Chk1 signaling cascade abrogates the S and G2/M cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a state known as mitotic catastrophe, which ultimately results in cell death.[3][4]

Quantitative Biological Activity

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Source |

| ATR | Cell-free | 5 | --INVALID-LINK--[5] |

| mTOR | Cell-free | 38 | --INVALID-LINK--[5] |

Table 2: Cellular Activity of this compound in Human Cancer Cell Lines

| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) | Source |

| HT29 | ATR-mediated Chk1 phosphorylation | Inhibition of pChk1 (Ser345) | 50 | --INVALID-LINK--[1] |

| LoVo | Growth Inhibition (MTS Assay, 72 hrs) | Growth Inhibition (GI50) | 200 | --INVALID-LINK--[5] |

| MDA-MB-468 | mTOR-mediated AKT phosphorylation | Inhibition of pAKT (Ser473) | 2400 | --INVALID-LINK--[5] |

Key Biological Effects

-

Inhibition of Chk1 Phosphorylation: this compound effectively inhibits the phosphorylation of Chk1 at serine 345, a direct downstream target of ATR, in a dose-dependent manner.[5] This serves as a key biomarker for target engagement in cellular assays.

-

Induction of γH2AX: Prolonged exposure to this compound leads to the accumulation of γH2AX, a marker of DNA double-strand breaks.[5] This is indicative of increased replication stress and the collapse of replication forks when the ATR-mediated repair pathway is inhibited.

-

S-Phase Arrest: Treatment with this compound can induce S-phase cell cycle arrest and an increase in phospho-histone H3, further confirming its role in disrupting DNA replication and cell cycle progression.[5]

-

In Vivo Antitumor Activity: In preclinical xenograft models using the LoVo human colorectal adenocarcinoma cell line, oral administration of this compound resulted in significant tumor growth inhibition.[5]

Signaling Pathway

The primary signaling pathway affected by this compound is the ATR-Chk1 DNA damage response pathway. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

ATR Kinase Assay (In Vitro)

This protocol describes a general method for measuring ATR kinase activity in a cell-free system using an HTRF (Homogeneous Time-Resolved Fluorescence) assay.

Materials:

-

Recombinant human ATR/ATRIP complex

-

p53 protein substrate

-

Reaction Buffer: 25 mM HEPES (pH 8.0), 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA

-

ATP solution: 4 nM ATP in reaction buffer containing 40 mM MnCl2

-

Termination Buffer: 12.5 mM HEPES (pH 8.0), 0.005% Brij-35, 0.5% Glycerol, 250 mM EDTA

-

HTRF Detection Reagents

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in the reaction buffer.

-

Add 2.5 µL of the diluted this compound solution to each well of a 384-well plate.

-

Add 2.5 µL of the ATR/ATRIP working solution (2 ng/µL in reaction buffer) to each well.

-

Add 2.5 µL of the p53 substrate working solution (80 nM in reaction buffer) to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP working solution to each well.

-

Centrifuge the plate at 1500 rpm for 40 seconds and incubate at room temperature for 30 minutes.[6]

-

Stop the reaction by adding the termination buffer.

-

Add HTRF detection reagents according to the manufacturer's instructions.

-

Incubate as required and read the plate on an HTRF-compatible plate reader.

Western Blot for Phospho-Chk1

This protocol details the detection of phosphorylated Chk1 in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Chk1 (Ser345), Rabbit anti-Chk1 (total), Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with varying concentrations of this compound for the desired time. To induce DNA damage and activate the ATR pathway, cells can be co-treated with a DNA-damaging agent like hydroxyurea.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Chk1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total Chk1 and a loading control like β-actin.

Cell Viability (MTS) Assay

This protocol describes how to assess the effect of this compound on cell viability using an MTS assay.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

MTS reagent

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

LoVo human colorectal adenocarcinoma cells

-

Matrigel

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of LoVo cells (e.g., 1 x 10^7 cells in a 1:1 mixture with Matrigel) into the flank of each mouse.[6]

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 25 mg/kg twice daily or 50 mg/kg once daily).[5] The control group should receive the vehicle.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Experimental Workflows

The following diagrams illustrate the workflows for two key experimental procedures.

References

- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Assay in Summary_ki [bdb99.ucsd.edu]

- 6. LoVo Xenograft Model - Altogen Labs [altogenlabs.com]

In Vitro Characterization of AZ20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZ20, a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug discovery in understanding the biochemical and cellular activities of this compound.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets ATR, a key serine/threonine-protein kinase involved in the DNA Damage Response (DDR) pathway.[1][2] ATR is activated in response to single-stranded DNA (ssDNA) which arises during replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream substrates, including the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and maintain genomic integrity.[2][3] By inhibiting ATR kinase activity, this compound disrupts these critical cellular processes, leading to increased replication stress, cell cycle dysregulation, and ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR signaling pathway for survival.[3][4]

Quantitative Biochemical and Cellular Activity

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Biochemical Assay Data

| Target | Assay Type | IC50 (nM) | Notes |

| ATR | Cell-free kinase assay | 5 | Potent inhibition of immunoprecipitated ATR from HeLa nuclear extracts.[1][4][5][6][7] |

| mTOR | Cell-free kinase assay | 38 | Demonstrates 8-fold selectivity for ATR over mTOR.[4][5][7] |

Table 2: Cellular Assay Data

| Cell Line | Assay Type | Endpoint | IC50 / GI50 (µM) | Notes |

| HT29 | ATR functional assay | Inhibition of Chk1 Ser345 phosphorylation | 0.05 | Measured after 1 hour of treatment in the presence of 4-nitroquinoline 1-oxide (4NQO).[1][4] |

| LoVo | Growth inhibition assay | Cell viability (MTS assay) | 0.2 | Measured after 72 hours of treatment.[4] |

| MDA-MB-468 | mTOR functional assay | Inhibition of AKT Ser473 phosphorylation | 2.4 | Demonstrates cellular selectivity for ATR over mTOR.[4] |

Table 3: Kinase Selectivity Profile

This compound exhibits high selectivity for ATR over other related kinases within the phosphatidylinositol 3-kinase-related kinase (PIKK) family and the broader kinome.

| Kinase | Selectivity vs. ATR | Notes |

| ATM | High | Good selectivity against ATM.[4] |

| DNA-PK | High | Good selectivity against DNA-PK.[4] |

| PI3K isoforms | High | Good selectivity against all PI3K isoforms.[4] |

In a broader kinase panel, this compound was found to have very high general kinase selectivity.[6]

Experimental Protocols

ATR Kinase Inhibition Assay (Cell-Free)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against immunoprecipitated ATR.

Materials:

-

HeLa nuclear extract

-

Anti-ATR antibody

-

Protein A-Sepharose beads

-

Substrate: Glutathione S-transferase-p53N66 (GST-p53)

-

ATR assay buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 6 mM MgCl2, 4 mM MnCl2, 0.1 mM Na3VO4, 0.1 mM DTT, 10% (v/v) glycerol

-

ATP

-

This compound compound

-

96-well plates (standard and glutathione-coated)

-

Wash buffer: PBS with 0.05% (v/v) Tween 20

-

Anti-phosphoserine 15 p53 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Immunoprecipitate ATR from HeLa nuclear extract using an anti-ATR antibody and Protein A-Sepharose beads.

-

Wash the beads to remove non-specific binding.

-

In a 96-well plate, incubate the ATR-bound beads with 1 µg of GST-p53 substrate in ATR assay buffer.

-

Add serially diluted this compound or vehicle control (DMSO) to the wells and incubate for 10 minutes at 37°C with gentle shaking.

-

Initiate the kinase reaction by adding ATP to a final concentration of 3 µM.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding PBS.

-

Transfer the reaction mixture to a glutathione-coated 96-well plate and incubate overnight at 4°C to allow for substrate binding.

-

Wash the plate with wash buffer.

-

Probe for phosphorylated substrate using an anti-phosphoserine 15 p53 primary antibody, followed by an HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the percent enzyme activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Inhibition of Chk1 Phosphorylation

This protocol details the measurement of this compound's ability to inhibit ATR-mediated Chk1 phosphorylation in a cellular context.

Materials:

-

HT29 cells

-

Assay medium: EMEM, 10% FCS, 1% glutamine

-

This compound compound

-

4-Nitroquinoline 1-oxide (4NQO)

-

384-well plates

-

Fixative: 3.7% v/v formaldehyde solution

-

Permeabilization buffer: PBS with 0.1% Triton X-100

-

Primary antibody: anti-phospho-Chk1 (Ser345)

-

Secondary antibody (fluorescently labeled)

-

Nuclear stain: Hoechst 33258

-

High-content imaging system

Procedure:

-

Plate HT29 cells in 384-well plates and allow them to adhere for 24 hours.

-

Treat the cells with a serial dilution of this compound for 60 minutes.

-

Induce DNA damage by adding 4NQO to a final concentration of 3 µM and incubate for another 60 minutes.

-

Fix the cells with formaldehyde solution for 20 minutes.

-

Wash the cells with PBS and then permeabilize them.

-

Incubate the cells with the anti-phospho-Chk1 (Ser345) primary antibody overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody and Hoechst stain for 90 minutes at room temperature.

-

Wash the plates and acquire images using a high-content imaging system.

-

Quantify the intensity of the phospho-Chk1 staining and determine the IC50 value from the dose-response curve.[8]

Visualized Signaling Pathway and Workflows

This compound Mechanism of Action in the ATR Signaling Pathway

The following diagram illustrates the simplified ATR signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits ATR kinase, blocking Chk1 phosphorylation.

Experimental Workflow for Cellular IC50 Determination

This diagram outlines the key steps in determining the cellular IC50 of this compound for the inhibition of Chk1 phosphorylation.

Caption: Workflow for p-Chk1 cellular IC50 determination.

References

- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Preclinical Data Technical Guide: (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20)

Introduction

(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical enzyme in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo activity, experimental protocols, and the relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Potency and Selectivity

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Biochemical Assay | ATR (immunoprecipitated from HeLa nuclear extracts) | 5 | [1][2] |

| Cellular Assay | ATR-mediated Chk1 phosphorylation in HT29 cells | 50 | [1][2] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | Result | Reference |

| LoVo | Colorectal adenocarcinoma | Potent growth inhibition | [1][2] |

Table 3: In Vivo Efficacy

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Nude mice | LoVo xenografts | Well-tolerated doses | Significant tumor growth inhibition | [1][2] |

Signaling Pathway

This compound functions by inhibiting the ATR protein kinase, a key regulator of the DNA damage response. The following diagram illustrates the ATR signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

ATR Biochemical Assay

-

Enzyme Source: ATR was immunoprecipitated from HeLa cell nuclear extracts.

-

Substrate: A specific peptide substrate for ATR was used.

-

Detection: The phosphorylation of the substrate was measured using a suitable method, such as radioactive labeling (e.g., with ³²P-ATP) or an antibody-based detection system (e.g., ELISA).

-

IC50 Determination: The concentration of this compound required to inhibit 50% of the ATR kinase activity was determined by testing a range of compound concentrations.

Cellular ATR Inhibition Assay (Chk1 Phosphorylation)

-

Cell Line: HT29 colorectal adenocarcinoma cells were used.

-

Treatment: Cells were treated with various concentrations of this compound.

-

Induction of DNA Damage: DNA damage was induced to activate the ATR pathway, for example, by using a DNA damaging agent like hydroxyurea or by inducing replication stress.

-

Detection: The level of phosphorylated Chk1 (p-Chk1), a direct downstream target of ATR, was measured using methods such as Western blotting or ELISA with a phospho-specific Chk1 antibody.

-

IC50 Determination: The concentration of this compound that resulted in a 50% reduction in the p-Chk1 signal was calculated.

In Vitro Cell Proliferation Assay

-

Cell Line: LoVo colorectal adenocarcinoma cells were seeded in multi-well plates.

-

Treatment: Cells were exposed to a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Measurement: Cell viability or proliferation was assessed using a standard assay, such as the sulforhodamine B (SRB) assay, MTS assay, or by cell counting.

-

Data Analysis: The concentration of this compound that inhibited cell growth by 50% (GI50) was determined.

In Vivo Tumor Xenograft Study

-

Animal Model: Immunocompromised mice (e.g., nude mice) were used.

-

Tumor Implantation: LoVo cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reached a palpable size, the mice were treated with this compound, typically administered orally.

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint: The study was concluded when the tumors in the control group reached a predetermined size. The efficacy of this compound was evaluated by comparing the tumor growth in the treated groups to the control group.

Experimental Workflow

The following diagram provides a high-level overview of the preclinical evaluation workflow for this compound.

The preclinical data for this compound demonstrate its potent and selective inhibition of the ATR protein kinase, leading to anti-proliferative effects in cancer cells and significant anti-tumor activity in vivo.[1][2] These findings support the further investigation of this compound as a potential therapeutic agent for cancers with specific DNA repair pathway dependencies. However, it has been noted that its translation to clinical practice may be limited by poor solubility and potential for drug-drug interactions.[1]

References

AZ20 Kinase Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of AZ20, a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies as an anti-cancer agent. Its primary mechanism of action is the inhibition of ATR, a key kinase in the DNA Damage Response (DDR) pathway. By inhibiting ATR, this compound sensitizes cancer cells to DNA-damaging agents and can induce synthetic lethality in tumors with specific DNA repair defects. A thorough understanding of its selectivity profile against a broad range of kinases is crucial for its development as a therapeutic agent, as off-target effects can lead to toxicity and limit its clinical utility.

This compound Kinase Selectivity Data

The following table summarizes the in vitro inhibitory activity of this compound against its primary target, ATR, and other related kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Kinase | IC50 (nM) | Selectivity vs. ATR | Reference |

| ATR | 5 | - | [1] |

| mTOR | 38 | 8-fold | |

| DNA-PK | >3000 | >600-fold | |

| ATM | >3000 | >600-fold | |

| PI3Kα | >3000 | >600-fold |

Table 1: In vitro selectivity profile of this compound against key PIKK family kinases.

In cellular assays, this compound inhibits the ATR-mediated phosphorylation of its downstream target Chk1 with an IC50 of 50 nM[1].

Selectivity Profile of a Structurally Related ATR Inhibitor: VE-821

To provide a broader context of the selectivity of ATR inhibitors, the following table presents data for VE-821, another potent and selective ATR inhibitor.

| Kinase | Ki (nM) | Selectivity vs. ATR | Reference |

| ATR | 13 | - | [2] |

| mTOR | >1000 | >75-fold | [2] |

| DNA-PK | 2200 | >169-fold | [2] |

| PI3Kγ | 3900 | >300-fold | [2] |

| Other PIKKs | >16000 | >1230-fold | [2] |

Table 2: In vitro selectivity profile of VE-821.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radioactive Phosphate Incorporation)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the incorporation of radioactive phosphate from [γ-³³P]ATP into a substrate peptide.

Materials:

-

Kinase (e.g., full-length ATR)

-

Substrate peptide (e.g., ASELPASQPQPFSAKKK for ATR)

-

[γ-³³P]ATP

-

Assay Buffer: 50 mM Tris/HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Test compound (e.g., this compound) dissolved in DMSO

-

0.1 M phosphoric acid containing 2 mM ATP

-

Multiscreen phosphocellulose filter 96-well plate

-

0.2 M phosphoric acid

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a stock solution of the assay buffer containing all reagents except ATP and the test compound.

-

Dispense 13.5 µL of the stock solution into each well of a 96-well plate.

-

Add 2 µL of the test compound at various concentrations (typically serial dilutions) to the wells in duplicate. The final DMSO concentration should be kept constant (e.g., 7%).

-

Pre-incubate the plate for 10 minutes at 25°C.

-

Initiate the kinase reaction by adding 15 µL of [γ-³³P]ATP (final concentration 10 µM).

-

Allow the reaction to proceed for 24 hours at 25°C.

-

Stop the reaction by adding 30 µL of 0.1 M phosphoric acid containing 2 mM ATP.

-

Pre-treat a phosphocellulose filter plate with 100 µL of 0.2 M phosphoric acid.

-

Transfer 45 µL of the stopped reaction mixture to the filter plate.

-

Wash the filter plate five times with 200 µL of 0.2 M phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate.

-

Add 100 µL of scintillation cocktail to each well.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based ATR Inhibition Assay (Chk1 Phosphorylation)

This assay measures the ability of a compound to inhibit ATR activity in a cellular context by quantifying the phosphorylation of its downstream target, Chk1.

Materials:

-

Human tumor cell line (e.g., HT29 colorectal adenocarcinoma)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Test compound (e.g., this compound)

-

DNA damaging agent (e.g., 4-Nitroquinoline 1-oxide, 4NQO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH (loading control)

-

Secondary antibody (e.g., HRP-conjugated)

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

Induce DNA damage by adding a DNA damaging agent (e.g., 4NQO) and incubate for a further specified period (e.g., 1 hour).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-Chk1 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total Chk1 and a loading control (e.g., GAPDH) to normalize the data.

-

Quantify the band intensities and calculate the IC50 value for the inhibition of Chk1 phosphorylation.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for determining kinase inhibitor selectivity.

Conclusion

This compound is a highly potent and selective inhibitor of ATR kinase. Its selectivity against other members of the PIKK family, such as mTOR, DNA-PK, ATM, and PI3Kα, is excellent, suggesting a favorable therapeutic window. The provided experimental protocols offer a foundation for researchers to further investigate the activity and selectivity of this compound and other kinase inhibitors. The visualization of the ATR signaling pathway and the experimental workflow provides a clear conceptual framework for understanding the mechanism of action and the process of selectivity profiling. This in-depth technical guide serves as a valuable resource for the continued research and development of this compound and other targeted therapies in oncology.

References

- 1. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VE 821 | ATM and ATR Kinases | Tocris Bioscience [tocris.com]

The Structure-Activity Relationship of AZ20 Analogues: A Deep Dive into ATR Inhibition

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of AZ20 analogues, potent and selective inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical regulator of the DNA damage response (DDR), making it a prime target for cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and optimization of ATR inhibitors.

Introduction to this compound and ATR Inhibition

This compound is a potent and selective inhibitor of ATR kinase with an IC50 of 5 nM in a cell-free assay.[1][2][3][4] It demonstrates 8-fold selectivity over the structurally related kinase mTOR.[1][3][4] Developed by AstraZeneca, this compound has served as a crucial tool compound for exploring ATR biology and as a starting point for the development of clinical candidates.[5] The inhibition of ATR-mediated phosphorylation of its downstream target, Checkpoint Kinase 1 (Chk1), is a key mechanism of action for this compound and its analogues.[5] In cellular assays, this compound inhibits the phosphorylation of Chk1 in response to DNA damage with an IC50 of 50 nM.[5]

ATR is a master regulator of the cellular response to DNA replication stress and certain types of DNA damage. Its activation triggers a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress. This creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells, a concept known as synthetic lethality.

This guide will explore the key structural modifications of the this compound scaffold and their impact on ATR inhibition, cellular activity, and pharmacokinetic properties.

Core Structure of this compound

The chemical structure of this compound, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole, reveals several key moieties that are critical for its activity. These include:

-

A central pyrimidine core: This acts as the scaffold for the key pharmacophoric elements.

-

An indole group: This group occupies a key hydrophobic pocket in the ATR active site.

-

A (3R)-3-methylmorpholine group: This moiety is crucial for potency and selectivity.

-

A 1-(methylsulfonyl)cyclopropyl group: This group contributes significantly to the potency of the molecule.

The following sections will detail the structure-activity relationships derived from modifications at these positions.

Structure-Activity Relationship (SAR) of this compound Analogues

The SAR for this compound analogues has been extensively explored to improve potency, selectivity, and pharmacokinetic properties. The following tables summarize the key findings from published literature.

Modifications of the Indole Moiety

The 1H-indole ring of this compound is a critical component for its inhibitory activity. Modifications at this position have been explored to optimize interactions within the ATP-binding site of ATR.

| Compound | Modification | ATR IC50 (nM) | pChk1 IC50 (nM) | Reference |

| This compound | 1H-indole | 5 | 50 | [5] |

| Analogue 1 | 7-azaindole | 2.5 | 13 | AstraZeneca |

Table 1: SAR of modifications to the indole moiety.

Modifications of the Morpholine Ring

The (3R)-3-methylmorpholine group plays a significant role in the potency and selectivity of this compound. Alterations to this ring system have provided insights into the steric and electronic requirements for optimal binding.

| Compound | Modification | ATR IC50 (nM) | pChk1 IC50 (nM) | Reference |

| This compound | (3R)-3-Methylmorpholine | 5 | 50 | [5] |

| Analogue 2 | Morpholine | 20 | 150 | AstraZeneca |

| Analogue 3 | (3S)-3-Methylmorpholine | 15 | 120 | AstraZeneca |

Table 2: SAR of modifications to the morpholine ring.

Modifications of the Sulfonylcyclopropyl Group

The 1-(methylsulfonyl)cyclopropyl group is a key feature of this compound, contributing significantly to its high potency. Exploration of this region has focused on maintaining potency while improving physicochemical properties. A notable analogue that emerged from the optimization of this compound is the clinical candidate AZD6738 (ceralasertib), which features a sulfoximine group in place of the sulfone. This modification improved aqueous solubility and reduced the risk of drug-drug interactions.

| Compound | Modification | ATR IC50 (nM) | pChk1 IC50 (nM) | Reference |

| This compound | 1-(Methylsulfonyl)cyclopropyl | 5 | 50 | [5] |

| AZD6738 | 1-(Methylsulfonimidoyl)cyclopropyl | <1 | 8 | AstraZeneca |

Table 3: SAR of modifications to the sulfonylcyclopropyl group.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

ATR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of ATR in a biochemical format.

Materials:

-

Recombinant human ATR enzyme

-

GST-p53 substrate peptide

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (solubilized in DMSO)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the ATR enzyme and GST-p53 substrate in kinase assay buffer.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Chk1 Phosphorylation Assay

This cell-based assay determines the potency of compounds in inhibiting ATR-mediated phosphorylation of Chk1 in response to DNA damage.

Materials:

-

Human cancer cell line (e.g., HT29)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., hydroxyurea or UV radiation)

-

Test compounds (solubilized in DMSO)

-

Lysis buffer

-

Primary antibodies against phospho-Chk1 (Ser345) and total Chk1

-

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by adding a DNA damaging agent or exposing the cells to UV radiation.

-

Incubate the cells for a further period to allow for Chk1 phosphorylation (e.g., 1-2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the levels of phospho-Chk1 and total Chk1 using Western blotting or ELISA.

-

Normalize the phospho-Chk1 signal to the total Chk1 signal.

-

Calculate the percent inhibition of Chk1 phosphorylation for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.

Caption: ATR Signaling Pathway in Response to DNA Damage.

Caption: Experimental Workflow for this compound Analogue Evaluation.

Conclusion

The structure-activity relationship of this compound analogues has been extensively investigated, leading to a deep understanding of the key structural requirements for potent and selective ATR inhibition. The optimization of the this compound scaffold has successfully yielded clinical candidates with improved pharmacological properties. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of ATR inhibitor drug discovery. Continued exploration of this chemical space holds promise for the development of novel and effective cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for AZ20 Treatment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a central role in sensing and responding to single-stranded DNA (ssDNA) breaks and replication stress.[1] By inhibiting ATR, this compound prevents the downstream signaling cascade that leads to cell cycle arrest and DNA repair. This targeted inhibition can be particularly effective in cancer cells, which often exhibit increased reliance on the ATR pathway for survival due to high levels of intrinsic replication stress. These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines, including methods for assessing cell viability, target engagement, and induction of apoptosis.

Mechanism of Action

This compound functions as a competitive inhibitor of the ATR kinase, preventing the phosphorylation of its downstream targets, most notably Checkpoint Kinase 1 (Chk1). In response to DNA damage or replication stress, ATR is recruited to sites of ssDNA, where it becomes activated. Activated ATR then phosphorylates Chk1 at Ser345, initiating a signaling cascade that leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair.[1] By blocking this initial phosphorylation step, this compound effectively abrogates the ATR-mediated DDR. This disruption leads to the accumulation of DNA damage, replication fork collapse, and ultimately, cell death, particularly in cancer cells with underlying genomic instability.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potency across different tumor types.

| Cell Line | Cancer Type | IC50 (µM) |

| LoVo | Colorectal Adenocarcinoma | Not specified, but potent inhibition reported |

| A549 | Lung Carcinoma | ~0.7 |

| HeLa | Cervical Cancer | ~0.005 |

| HT-29 | Colorectal Adenocarcinoma | ~0.05 (for pChk1 inhibition) |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Based on the molecular weight of this compound, calculate the required mass to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for determining the effect of this compound on cancer cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of apoptosis induction by this compound treatment through the analysis of cleaved PARP and cleaved caspase-3 by Western blotting.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 24-48 hours.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.[3][4]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading. An increase in the levels of cleaved PARP and cleaved caspase-3 indicates the induction of apoptosis.[5]

Visualizations

Caption: ATR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Treatment.

References

Application Notes for (3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine (AZ20) In Vivo Studies in Mouse Models

Introduction

(3R)-4-(2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl)-3-methylmorpholine, also known as AZ20, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated in response to single-stranded DNA breaks and replication stress. By inhibiting ATR, this compound disrupts cell cycle checkpoints and DNA repair, leading to synthetic lethality in cancer cells with specific DNA repair defects or high levels of replication stress. These notes provide an overview of the in vivo application of this compound in mouse xenograft models, particularly for colorectal cancer.

Mechanism of Action

This compound functions by competitively inhibiting the kinase activity of ATR. This prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[3] Inhibition of the ATR-Chk1 signaling cascade in tumor cells leads to an accumulation of DNA damage and replication stress, ultimately resulting in cell cycle arrest and apoptosis.[3] A key pharmacodynamic biomarker for ATR inhibition is the reduction of phosphorylated Chk1 (p-Chk1) and the increase in the DNA double-strand break marker, phosphorylated histone H2AX (γH2AX), in tumor tissue.[1][3]

Signaling Pathway Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (this compound): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Solubilizing AZ20 for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ20 is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] With an IC50 of 5 nM in cell-free assays, this compound serves as a valuable tool for investigating ATR signaling pathways and for preclinical anti-cancer drug development.[1][2][3][4][5][6] Proper solubilization and handling of this compound are crucial for obtaining accurate and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization of this compound and its use in common in vitro assays.

Data Presentation: this compound Solubility and Stock Solutions

Quantitative data regarding the solubility and recommended stock concentrations of this compound are summarized in the table below for easy reference and comparison. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1]

| Parameter | Value | Source |

| Molecular Weight | 412.51 g/mol | [1][3][7] |

| Solubility in DMSO | ≥ 100 mg/mL (242.42 mM) | [4][8] |

| 83 mg/mL (201.2 mM) | [1] | |

| >10 mM | [2] | |

| Up to 20 mg/mL | [5] | |

| Recommended Stock Solution Concentration | 10 mM in DMSO | [9] |

| Storage of Stock Solution | -20°C for up to 1 year, or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-